Cas no 1620409-08-6 ((R,S,R,R)-Orlistat)

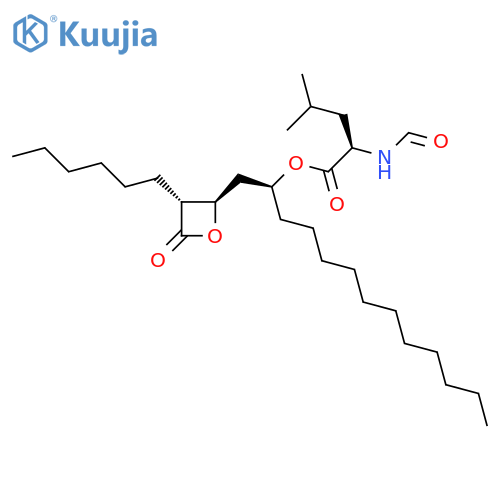

(R,S,R,R)-Orlistat structure

商品名:(R,S,R,R)-Orlistat

CAS番号:1620409-08-6

MF:C29H53NO5

メガワット:495.73482966423

CID:5011950

(R,S,R,R)-Orlistat 化学的及び物理的性質

名前と識別子

-

- (S,S,R,R)-Orlistat

- [(2S)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate

- (R,S,R,R)-Orlistat

- BDBM50465322

-

- インチ: 1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26+,27+/m0/s1

- InChIKey: AHLBNYSZXLDEJQ-FICKONGGSA-N

- ほほえんだ: O1C([C@H](CCCCCC)[C@H]1C[C@H](CCCCCCCCCCC)OC([C@@H](CC(C)C)NC=O)=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 23

- 複雑さ: 579

- トポロジー分子極性表面積: 81.7

- 疎水性パラメータ計算基準値(XlogP): 10

(R,S,R,R)-Orlistat 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | O686470-50mg |

(R,S,R,R)-Orlistat |

1620409-08-6 | 50mg |

$ 12800.00 | 2023-09-06 | ||

| TRC | O686470-25mg |

(R,S,R,R)-Orlistat |

1620409-08-6 | 25mg |

$9225.00 | 2023-05-17 |

(R,S,R,R)-Orlistat 関連文献

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

4. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

1620409-08-6 ((R,S,R,R)-Orlistat) 関連製品

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量